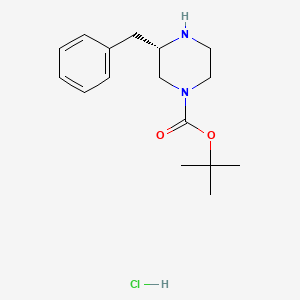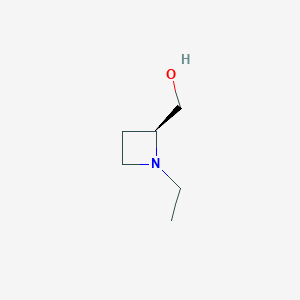
(S)-(1-Ethylazetidin-2-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(1-Ethylazetidin-2-YL)methanol is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and an ethyl group attached to the nitrogen atom. The compound also contains a hydroxymethyl group attached to the second carbon of the azetidine ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1-Ethylazetidin-2-YL)methanol typically involves the reaction of ethylamine with a suitable azetidinone precursor under controlled conditions. One common method involves the reduction of an azetidinone derivative using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalytic hydrogenation and other advanced techniques can further optimize the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(1-Ethylazetidin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted azetidine derivatives.
Applications De Recherche Scientifique
(S)-(1-Ethylazetidin-2-YL)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (S)-(1-Ethylazetidin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
(S)-1-Benzylazetidin-2-YL)methanol: Similar structure with a benzyl group instead of an ethyl group.
Uniqueness
(S)-(1-Ethylazetidin-2-YL)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H13NO |
|---|---|
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
[(2S)-1-ethylazetidin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO/c1-2-7-4-3-6(7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1 |
Clé InChI |
CFRRLXPXVFVIGU-LURJTMIESA-N |
SMILES isomérique |
CCN1CC[C@H]1CO |
SMILES canonique |
CCN1CCC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


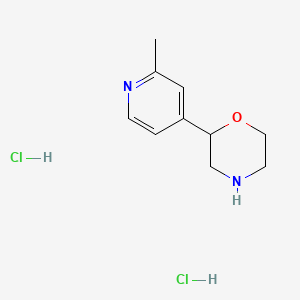
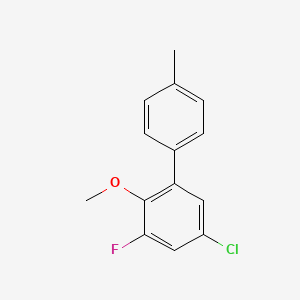
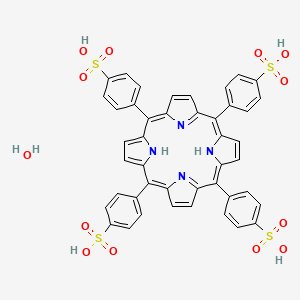
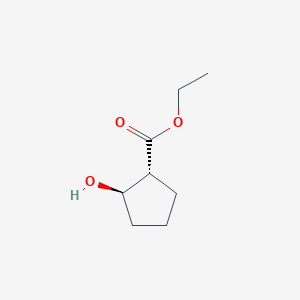
![(1S,3S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14025111.png)
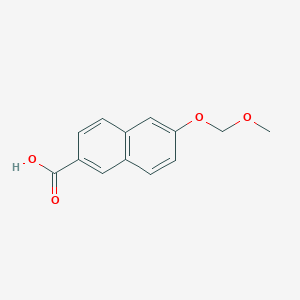
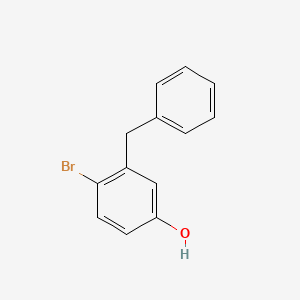
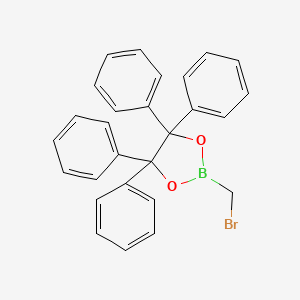
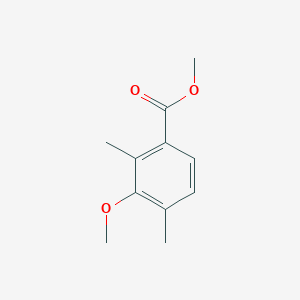
![benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate](/img/structure/B14025143.png)
![2-Chloro-3-isopropyl-imidazo[2,1-F][1,2,4]triazin-4-one](/img/structure/B14025149.png)
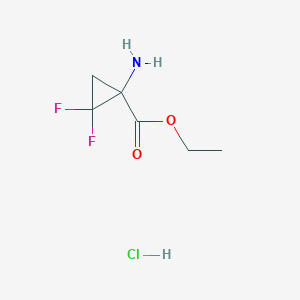
![(NZ)-N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14025159.png)
